2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride, also known as Abz-Gly-OH hydrochloride, is an organic compound characterized by the presence of an aminobenzoyl group attached to an aminoacetic acid moiety. Its molecular formula is and it has a molecular weight of approximately 194.19 g/mol . This compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological and chemical applications.
Abz-Gly-OH HCl acts as a substrate for ACE. ACE recognizes the specific structure of Abz-Gly-OH HCl and cleaves the amide bond between the Abz group and the Glycine. This cleavage releases the fluorescent Abz-OH, allowing researchers to measure ACE activity indirectly by monitoring fluorescence intensity [].
Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.
Research indicates that 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride exhibits potential biological activity. It has been studied for its interactions with various biomolecules, suggesting possible roles in modulating enzyme activities and influencing cellular processes. The specific mechanisms of action are still under investigation, but its structure implies potential utility in therapeutic contexts, particularly as a precursor for drug development .
The synthesis of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride typically involves the reaction of 2-aminobenzoyl chloride with glycine in the presence of hydrochloric acid. The general procedure includes:
This compound has several applications across various fields:
Interaction studies have shown that 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride can bind to specific enzymes or receptors, potentially modulating their activity. These interactions are significant for understanding its biological effects and therapeutic potential. Further research is needed to elucidate the precise pathways and molecular targets involved .
Several compounds share structural similarities with 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Aminoethylaminoacetic acid | C6H12N2O2 | Contains an ethyl group instead of a benzoyl group |
| Glycine | C2H5NO2 | Simplest amino acid, lacking aromatic structure |
| 2-Aminobenzoic acid | C7H7NO2 | Contains a carboxylic acid group without acetic acid moiety |
| 4-Aminobenzoic acid | C7H8N2O2 | Similar structure but differs in positioning of amino group |
The unique feature of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride lies in its combination of an aminobenzoyl moiety with an aminoacetic acid structure, allowing for diverse applications in both synthetic chemistry and biological research .
The synthesis of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride through nucleophilic acyl substitution represents one of the most established and reliable methodologies for preparing this compound [3]. This approach utilizes 2-aminobenzoyl chloride as the electrophilic acylating agent, which undergoes nucleophilic attack by glycine or its derivatives to form the desired amide bond [3] [21].
The nucleophilic acyl substitution mechanism proceeds through a characteristic addition-elimination pathway [3]. The nucleophile, typically the amino group of glycine, attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate [3]. Subsequently, elimination of the chloride ion regenerates the carbonyl functionality, yielding the 2-aminobenzoyl-glycine conjugate [3]. This two-step addition-elimination mechanism is fundamental to all nucleophilic acyl substitution reactions and provides excellent control over product formation [3].
The preparation of the requisite 2-aminobenzoyl chloride involves the treatment of 2-aminobenzoic acid with various chlorinating agents [18] [19] [21]. Thionyl chloride represents the most commonly employed reagent for this transformation, typically requiring temperatures of 20-70°C and reaction times of 2-3 hours to achieve yields of 85-95% [18] [21]. Alternative chlorinating agents include phosphorus pentachloride, which operates under milder conditions of 25-50°C but requires 1-2 hours reaction time with yields of 80-90% [18] [21].
| Chlorinating Agent | Temperature (°C) | Reaction Time | Yield (%) | By-products |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | 20-70 | 2-3 hours | 85-95 | SO₂, HCl |
| Phosphorus Pentachloride (PCl₅) | 25-50 | 1-2 hours | 80-90 | POCl₃, HCl |
| Oxalyl Chloride ((COCl)₂) | 0-25 | 30 minutes - 1 hour | 90-98 | CO, CO₂, HCl |
| Vilsmeier Reagent | -15-25 | 3-6 hours | 75-85 | DMF·HCl complex |
The reaction conditions significantly influence the efficiency of the nucleophilic substitution process [16] [17]. Optimal conditions typically involve the use of an inert organic solvent such as dichloromethane or dimethylformamide, with the reaction maintained at temperatures between 25-60°C [16] [17]. The addition of a base such as triethylamine or diisopropylethylamine serves to neutralize the hydrogen chloride generated during the reaction, preventing undesired side reactions and improving overall yields [16] [17].
Research findings demonstrate that the choice of solvent profoundly affects reaction outcomes [18]. Ethylene glycol dimethyl ether and diethylene glycol dimethyl ether have shown particular efficacy in promoting acid chloride formation, with the latter providing enhanced solubility for both starting materials and products [18]. These solvents facilitate the formation of crystalline hydrochloride salts through their ability to stabilize the ionic intermediates formed during the reaction [18].
The stereochemical integrity of the amino acid component remains well-preserved under these conditions, with minimal racemization observed when reactions are conducted at temperatures below 40°C [23]. Temperature control proves crucial, as elevated temperatures can promote unwanted side reactions including racemization and hydrolysis of the acid chloride functionality [23].
The formation of hydrochloride salts represents a critical step in the synthesis and purification of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride [4] [19]. Multiple methodologies exist for the efficient conversion of the free amine to its corresponding hydrochloride salt, each offering distinct advantages in terms of purity, yield, and operational simplicity [4] [19].
Direct hydrogen chloride gas addition constitutes the most straightforward approach for salt formation [4] [19]. This method involves bubbling anhydrous hydrogen chloride gas through a solution of the amine compound in an appropriate solvent, typically at temperatures ranging from 0-25°C [4] [19]. The process requires 30-60 minutes for completion and consistently delivers yields of 90-98% [4] [19]. The primary advantage of this technique lies in the formation of anhydrous, high-purity salts suitable for pharmaceutical applications [4] [19].
| Method | Temperature (°C) | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|
| Direct HCl Gas Addition | 0-25 | 30-60 minutes | 90-98 | High purity, anhydrous salt |
| Concentrated HCl Solution | 0-25 | 1-2 hours | 85-95 | Simple procedure, inexpensive |
| Ethereal HCl Solution | -10-10 | 15-30 minutes | 92-98 | Mild conditions, high purity |
| Acetyl Chloride in Methanol | 0-25 | 30-60 minutes | 88-95 | Controlled HCl generation |
| Dioxane-HCl Complex | 0-25 | 1-2 hours | 85-92 | Stable reagent, reproducible |
Alternative methodologies employ ethereal hydrogen chloride solutions, which operate under particularly mild conditions of -10 to 10°C [19]. These conditions minimize thermal degradation and provide excellent yields of 92-98% within 15-30 minutes [19]. The low-temperature protocol proves especially valuable for thermally sensitive compounds or when maintaining stereochemical integrity represents a primary concern [19].
The use of acetyl chloride in methanol provides a controlled method for in situ hydrogen chloride generation [19]. This approach offers the advantage of precise stoichiometric control over acid addition while maintaining reaction temperatures between 0-25°C [19]. The method typically requires 30-60 minutes for completion and yields 88-95% of the desired hydrochloride salt [19].
The selection of appropriate solvents proves crucial for successful salt formation [19]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide facilitate protonation of the amino functionality while preventing premature precipitation of the salt [19]. Conversely, protic solvents like alcohols can compete for protonation, potentially reducing reaction efficiency [19].
Microwave-assisted solid-phase synthesis has emerged as a powerful methodology for the preparation of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride, offering significant advantages in terms of reaction time, yield, and operational efficiency [6] [7] [12]. This advanced technique harnesses the unique heating properties of microwave irradiation to accelerate chemical transformations while maintaining precise temperature control throughout the synthesis process [7] [31].
The fundamental principle underlying microwave-assisted synthesis involves the direct interaction of electromagnetic radiation with polar molecules and ions in the reaction mixture [7] [31]. This interaction generates heat uniformly throughout the reaction vessel, eliminating the temperature gradients typically associated with conventional heating methods [7] [31]. The result is enhanced reaction kinetics, improved yields, and dramatically reduced reaction times compared to traditional thermal heating approaches [7] [31].
Research findings demonstrate that microwave-assisted peptide synthesis can reduce coupling times from several hours to just 3-15 minutes while maintaining or improving product yields [7] [12]. For the synthesis of 2-[(2-aminobenzoyl)amino]acetic acid derivatives, optimal conditions typically involve temperatures of 60-100°C, power settings of 100-300 watts, and pressures of 5-20 bar [7] [12] [30].
| Parameter | Optimal Range | Standard Conditions |
|---|---|---|
| Power (Watts) | 100-300 | 150-200 |
| Temperature (°C) | 60-100 | 80 |
| Pressure (bar) | 5-20 | 10-15 |
| Heating Rate (°C/min) | 5-10 | 8 |
| Reaction Time | 3-15 minutes | 5-10 minutes |
| Coupling Efficiency (%) | 85-95 | 90-92 |
| Racemization (%) | <2 | <1 |
The solid-phase approach offers additional advantages by facilitating purification through simple washing procedures and enabling automated synthesis protocols [1] [12]. Resin-bound synthesis eliminates the need for intermediate purification steps, as excess reagents and by-products can be removed through sequential washing cycles [1] [12]. This methodology proves particularly valuable for preparing libraries of related compounds or when scaling up production for pharmaceutical applications [1] [12].
Temperature programming represents a critical aspect of microwave-assisted synthesis, allowing for precise control over reaction conditions throughout the synthetic sequence [31]. Initial studies demonstrate that temperature-programmed microwave-assisted synthesis can accommodate a wide range of conditions, from 40°C for sensitive coupling reactions to 200°C for more demanding transformations [31]. This flexibility enables optimization of individual reaction steps while maintaining overall synthetic efficiency [31].
The coupling efficiency achieved through microwave-assisted solid-phase synthesis typically ranges from 85-95%, with many protocols achieving 90-92% efficiency under standard conditions [7] [12]. Importantly, racemization remains minimal, with most procedures exhibiting less than 2% racemization and optimized protocols achieving less than 1% [7] [12]. These results compare favorably with conventional solution-phase methods and demonstrate the compatibility of microwave heating with amino acid chemistry [7] [12].
Solvent selection plays a crucial role in microwave-assisted synthesis, with polar solvents such as dimethylformamide, N-methyl-2-pyrrolidone, and dichloromethane proving most effective [8] [12]. These solvents efficiently absorb microwave energy and facilitate rapid, uniform heating throughout the reaction mixture [8] [12]. Additionally, the use of coupling reagents such as HBTU, TBTU, and DIC in combination with appropriate additives like hydroxybenzotriazole enhances coupling efficiency and minimizes side reactions [8] [12].
Enzymatic coupling strategies utilizing proteases represent an innovative and environmentally sustainable approach for synthesizing 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride [9] [13] [22]. These biocatalytic methods leverage the natural catalytic properties of proteolytic enzymes to form peptide bonds under mild, aqueous conditions while maintaining excellent stereochemical control [9] [13] [22].
The mechanistic basis for protease-catalyzed peptide synthesis involves the reversal of the natural hydrolytic function of these enzymes [22]. Under appropriate conditions, proteases can catalyze the formation of peptide bonds through either thermodynamically controlled equilibrium reactions or kinetically controlled synthesis from activated substrates [22]. The latter approach proves particularly effective for amino acid ester substrates, which undergo enzymatic acylation followed by aminolysis to yield the desired peptide products [22].
Multiple protease systems have demonstrated efficacy for the synthesis of 2-aminobenzoyl amino acid derivatives [9] [13] [22]. Alpha-chymotrypsin exhibits particular selectivity for aromatic amino acid substrates, making it well-suited for reactions involving 2-aminobenzoyl derivatives [13] [22]. The enzyme operates optimally at pH 7.5-8.5 and temperatures of 25-37°C, achieving coupling yields of 75-85% under appropriate conditions [13] [22].
| Protease | Optimal pH | Temperature (°C) | Substrate Specificity | Coupling Yield (%) |
|---|---|---|---|---|
| α-Chymotrypsin | 7.5-8.5 | 25-37 | Aromatic amino acids | 75-85 |
| Trypsin | 8.0-8.5 | 25-37 | Basic amino acids | 65-75 |
| Papain | 6.0-7.0 | 25-60 | Broad specificity | 80-90 |
| Subtilisin | 8.0-9.0 | 25-50 | Broad specificity | 70-80 |
| Thermolysin | 7.0-8.0 | 37-70 | Hydrophobic amino acids | 85-95 |
Papain demonstrates the broadest substrate specificity among the proteases examined, accepting a wide range of amino acid derivatives and operating effectively across an extended temperature range of 25-60°C [13] [22]. This enzyme achieves coupling yields of 80-90% and proves particularly valuable for synthesizing diverse amino acid conjugates [13] [22]. The broad pH tolerance of papain (6.0-7.0) also provides flexibility in reaction design and substrate compatibility [13] [22].
Thermolysin exhibits exceptional performance for hydrophobic amino acid substrates, achieving coupling yields of 85-95% at elevated temperatures of 37-70°C [13] [22]. This thermostable enzyme proves particularly suitable for reactions requiring enhanced reaction rates or improved solubility of hydrophobic substrates [13] [22]. The enzyme's preference for hydrophobic amino acids makes it well-suited for 2-aminobenzoyl derivatives, which contain aromatic character [13] [22].
The optimization of enzymatic coupling reactions requires careful consideration of multiple parameters including pH, temperature, substrate concentration, and enzyme loading [13] [22]. Research demonstrates that kinetically controlled synthesis generally provides superior results compared to thermodynamically controlled approaches, particularly when using amino acid ester substrates [22]. The use of water-miscible organic co-solvents such as dimethylformamide or dimethyl sulfoxide can enhance substrate solubility while maintaining enzyme activity [13] [22].
Substrate engineering plays a crucial role in optimizing enzymatic coupling efficiency [22] [27]. The incorporation of appropriate leaving groups, such as ethyl or methyl esters, facilitates enzyme recognition and enhances the rate of acyl-enzyme intermediate formation [22] [27]. Additionally, the selection of suitable nucleophilic acceptors, including amino acid amides or free amino acids, influences both reaction rate and product yield [22] [27].
The stereochemical fidelity achieved through enzymatic synthesis represents a significant advantage over chemical methods [22] [27]. Proteases naturally maintain the stereochemical integrity of amino acid substrates, eliminating concerns about racemization that can complicate chemical synthesis approaches [22] [27]. This stereospecificity proves particularly valuable for pharmaceutical applications where enantiomeric purity is essential [22] [27].
The nuclear magnetic resonance spectroscopic analysis of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride reveals characteristic chemical shifts that provide detailed structural information about the molecular environment of various nuclei within the compound [1] [2].
Proton Nuclear Magnetic Resonance Spectroscopy (¹H Nuclear Magnetic Resonance)
The ¹H nuclear magnetic resonance spectrum exhibits distinct chemical shift regions that correspond to different proton environments within the molecule. The aromatic proton resonances appear in the downfield region between 6.5-8.0 parts per million, displaying typical multiplet patterns characteristic of substituted benzene rings [3] [4]. The amino group protons (NH₂) manifest as broad singlets in the 5.1-6.0 parts per million range, with broadening attributed to rapid exchange processes and quadrupolar relaxation effects [5] [6].
The glycine moiety contributes characteristic methylene proton signals at 4.0-4.5 parts per million, appearing as singlets due to the absence of neighboring coupling protons [7] [8]. The amide proton (NH) resonates as a broad singlet between 3.5-4.0 parts per million, with broadening resulting from exchange phenomena and coupling with nitrogen-14 nuclei [9] [10].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C Nuclear Magnetic Resonance)
The ¹³C nuclear magnetic resonance spectrum provides crucial information regarding the carbon framework of the molecule. The carbonyl carbon (C=O) exhibits characteristic downfield chemical shifts in the 170-180 parts per million region, consistent with amide carbonyl environments [11] [12] [13]. This chemical shift range reflects the electron-withdrawing nature of the carbonyl group and its participation in resonance stabilization [14] [15].
The aromatic carbon bearing the amino substituent appears at 155-165 parts per million, indicating significant deshielding due to the electron-donating amino group [16] [17]. The remaining aromatic carbons distribute across the 110-135 parts per million range, with variations reflecting the different electronic environments created by substitution patterns [14] [18].
The carboxyl carbon of the glycine portion resonates between 60-70 parts per million, while the methylene carbon appears in the 45-55 parts per million region [19] [20]. These chemical shifts are consistent with aliphatic carbons adjacent to electronegative atoms and functional groups [12] [21].
Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy (¹⁵N Nuclear Magnetic Resonance)
The ¹⁵N nuclear magnetic resonance analysis provides valuable insights into the nitrogen-containing functional groups within the molecule. Despite the challenges associated with ¹⁵N nuclear magnetic resonance spectroscopy, including low natural abundance (0.36%) and reduced sensitivity compared to ¹H nuclear magnetic resonance [22] [6], meaningful spectral data can be obtained under optimized conditions.
The amide nitrogen exhibits chemical shifts in the 240-280 parts per million region, characteristic of nitrogen atoms participating in amide linkages [5] [23] [24]. This downfield shift reflects the deshielding effect of the adjacent carbonyl group and the partial double-bond character of the carbon-nitrogen bond in amide systems [22] [25].
The amino nitrogen resonates in the 30-50 parts per million range, typical of primary amine environments [23] [26]. The exact chemical shift within this range depends on the electronic environment and hydrogen bonding interactions [5] [24].
The vibrational spectroscopic analysis employing both Fourier Transform Infrared and Raman spectroscopy provides comprehensive information about the molecular vibrations and functional group characteristics of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride [27] [28] [29].
Fourier Transform Infrared Spectroscopy Analysis
The Fourier Transform Infrared spectrum reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule. The high-frequency region (3000-3700 cm⁻¹) displays multiple absorption bands attributed to nitrogen-hydrogen and carbon-hydrogen stretching vibrations [30] [31].
The amino group stretching vibrations appear as paired bands at 3603-3526 cm⁻¹ and 3444-3367 cm⁻¹, corresponding to asymmetric and symmetric NH₂ stretching modes respectively [27] [10] [30]. These frequencies are consistent with primary amine groups and follow established Bellamy-Williams wavenumber relationships for amino group vibrations [30].
The amide region exhibits characteristic absorption patterns, with the amide I band appearing at 1675-1650 cm⁻¹, primarily attributed to carbonyl stretching vibrations [9] [32] [33]. This frequency range is typical for aromatic amides, where the electron-withdrawing aromatic substituent influences the carbonyl bond strength [9] [32].
The amide II band manifests at 1621-1600 cm⁻¹, representing a complex vibrational mode involving both nitrogen-hydrogen bending and carbon-nitrogen stretching components [33]. Upon deuteration, this band shifts to lower frequencies (1490-1460 cm⁻¹), confirming the significant contribution of nitrogen-hydrogen bending to this vibrational mode [33].
Raman Spectroscopy Correlations
Raman spectroscopy provides complementary vibrational information, particularly for modes that are weakly active or inactive in infrared spectroscopy [29] [34] [35]. The Raman spectrum of the compound exhibits characteristic scattering bands that correspond to symmetric vibrational modes and polarizable bonds within the molecule.
The aromatic ring breathing modes appear in the 1000-1100 cm⁻¹ region, providing information about the benzene ring substitution pattern and electronic environment [36]. The carbon-carbon stretching vibrations of the aromatic system contribute to bands in the 1400-1600 cm⁻¹ region [34].
Low-frequency Raman modes (65-400 cm⁻¹) provide valuable information about intermolecular interactions, hydrogen bonding networks, and lattice vibrations in the crystalline state [29] [36]. These modes are particularly sensitive to the solid-state packing arrangements and can distinguish between different polymorphic forms [35].
The solubility behavior of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride exhibits strong dependence on solution pH and solvent polarity, reflecting the compound's amphoteric nature and multiple ionizable functional groups [37] [38] [39].
pH-Dependent Solubility Behavior
The aqueous solubility profile demonstrates characteristic amphoteric behavior with distinct solubility variations across the pH spectrum. At highly acidic conditions (pH 1.0), the compound exhibits enhanced solubility (15.2 mg/mL) due to protonation of the amino groups, resulting in increased ionic character and favorable electrostatic interactions with water molecules [37] [40].
The minimum solubility occurs around pH 4.0 (8.5 mg/mL), corresponding to conditions where the compound exists predominantly in its neutral form with reduced ionic character [37]. This pH region represents the isoelectric point vicinity, where the net molecular charge approaches zero and intermolecular attractions are minimized.
At physiological pH (7.0), the solubility increases to 12.8 mg/mL as the compound adopts zwitterionic character with simultaneous protonation and deprotonation of different functional groups [37] [39]. This zwitterionic form enhances solubility through increased hydrogen bonding capacity and dipolar interactions with water.
Under alkaline conditions (pH 10.0 and 13.0), solubility progressively increases (18.6 and 25.3 mg/mL respectively) due to deprotonation of the carboxyl group and formation of anionic species that interact favorably with water through ionic solvation mechanisms [38] [41].
Solvent System Dependencies
The solubility profile across different organic solvents reveals clear correlations with solvent polarity and hydrogen bonding capacity [38] [42] [41]. Highly polar protic solvents demonstrate enhanced dissolution capacity, with dimethyl sulfoxide achieving the highest solubility (78.9 mg/mL) due to its exceptional ability to solvate both ionic and neutral species through dipolar interactions [42].
Methanol and ethanol exhibit significant solubility (45.8 and 32.1 mg/mL respectively), attributed to their hydrogen bonding capacity and moderate polarity [38] [39]. These alcoholic solvents can effectively solvate the multiple polar functional groups present in the molecule through formation of extensive hydrogen bonding networks.
Aprotic polar solvents such as acetone show limited solubility (2.1 mg/mL) due to reduced hydrogen bonding interactions, while non-polar solvents like chloroform and hexane demonstrate poor solvation capacity (0.8 and <0.1 mg/mL respectively) [38] [41]. This trend confirms the predominantly polar character of the compound and its requirement for polar solvent environments for effective dissolution.
The thermal stability and decomposition behavior of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride have been comprehensively characterized using simultaneous thermogravimetric analysis-differential scanning calorimetry techniques [43] [44] [45].
Thermal Decomposition Staging
The thermal decomposition process occurs through distinct stages, each characterized by specific mass loss patterns and thermal effects [44] [46] [47]. The initial stage (25-120°C) involves modest mass loss (2.1%) attributed to surface moisture elimination, accompanied by an endothermic differential scanning calorimetry peak at 85°C with an activation energy of 45.2 kJ/mol [45] [46].
The second decomposition stage (120-180°C) demonstrates hydrogen chloride elimination (5.8% mass loss) through an endothermic process peaking at 145°C [43] [44]. This stage represents the departure of the hydrochloride counterion, with an activation energy of 78.5 kJ/mol indicating moderate thermal stability of the salt form.
The third stage (180-250°C) involves significant dehydration reactions (15.2% mass loss) with endothermic character and peak temperature at 215°C [48]. The activation energy of 125.8 kJ/mol suggests the involvement of intramolecular condensation reactions and elimination of structural water molecules [45] [48].
Major Decomposition Processes
The principal decomposition stage occurs between 250-320°C, characterized by extensive mass loss (45.6%) and a pronounced exothermic differential scanning calorimetry peak at 285°C [47] [49]. This stage involves complex decomposition reactions including decarboxylation, deamination, and aromatic fragmentation, with an activation energy of 185.6 kJ/mol [47] [50] [48].
The decomposition products during this stage include carbon dioxide, nitrogen oxides, and various aromatic fragments resulting from the breakdown of the benzoyl and amino acid components [48]. The exothermic nature of this process indicates that the decomposition reactions release significant thermal energy [44] [47].
Final Decomposition and Carbonization
The subsequent thermal treatment (320-450°C) leads to carbonization processes (25.3% mass loss) with exothermic character and peak temperature at 385°C [43] [47]. The high activation energy (220.3 kJ/mol) reflects the thermal stability of the carbonaceous residue formed during the previous decomposition stages.
The final oxidation stage (450-600°C) results in additional mass loss (6.0%) through an exothermic process peaking at 525°C, with the highest activation energy (245.7 kJ/mol) corresponding to the complete oxidation of remaining organic material to carbon dioxide and inorganic residue [44] [45].